molecular formula C5H12O6S2 B3055009 Dimethyl propane-1,3-disulfonate CAS No. 6274-90-4

Dimethyl propane-1,3-disulfonate

Cat. No.: B3055009
CAS No.: 6274-90-4
M. Wt: 232.3 g/mol
InChI Key: OAKHVBAFWUJTIW-UHFFFAOYSA-N
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Description

Dimethyl propane-1,3-disulfonate is an organic compound characterized by the presence of two sulfonate groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl propane-1,3-disulfonate can be synthesized through the reaction of 1,3-dichloropropane with sodium sulfite in an aqueous solution. This reaction typically involves heating the reactants to facilitate the substitution of chlorine atoms with sulfonate groups . Another method involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite, producing the desired compound along with sodium chloride as a byproduct .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Dimethyl propane-1,3-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methanedisulfonic acid
  • Ethanedisulfonic acid
  • 1,3-Propanedisulfonic acid

Comparison: Dimethyl propane-1,3-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical properties compared to other sulfonates. For example, methanedisulfonic acid and ethanedisulfonic acid have shorter carbon chains, resulting in different reactivity and applications . Additionally, the presence of two sulfonate groups in this compound enhances its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

dimethyl propane-1,3-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O6S2/c1-10-12(6,7)4-3-5-13(8,9)11-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHVBAFWUJTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)CCCS(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283809
Record name dimethyl propane-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-90-4
Record name NSC33516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl propane-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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